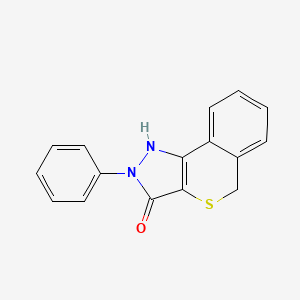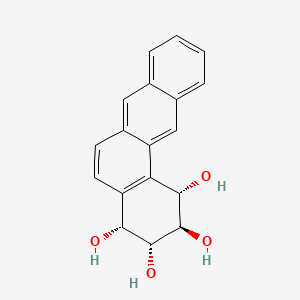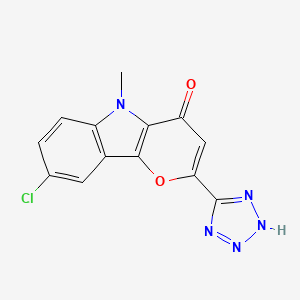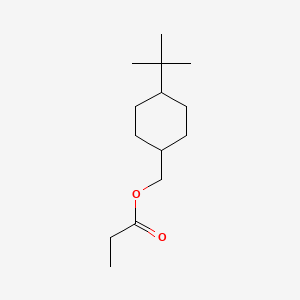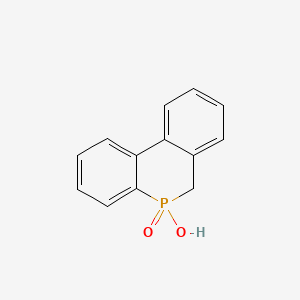
5,6-Dihydro-5-phosphanthridinol 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-5-phosphanthridinol 5-oxide is a chemical compound with the molecular formula C13H11O2P and a molecular weight of 230.199 g/mol . It is an achiral molecule with no defined stereocenters or E/Z centers . This compound is also known by other names such as 5-hydroxy-6H-phosphanthridine 5-oxide and phosphanthridine, 5,6-dihydro-5-hydroxy-, 5-oxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5-phosphanthridinol 5-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound containing a phosphorus atom and an aromatic ring. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-5-phosphanthridinol 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can result in a variety of substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5,6-Dihydro-5-phosphanthridinol 5-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-5-phosphanthridinol 5-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,6-Dihydro-5-phosphanthridinol 5-oxide include:
- 5-Hydroxy-6H-phosphanthridine 5-oxide
- Phosphanthridine, 5,6-dihydro-5-hydroxy-, 5-oxide
- **Other phosphine oxides and phosphines with similar structures and properties .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as its role as a reagent in organic synthesis and its potential biological activities .
Propiedades
Número CAS |
20702-05-0 |
|---|---|
Fórmula molecular |
C13H11O2P |
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
5-hydroxy-6H-phosphanthridine 5-oxide |
InChI |
InChI=1S/C13H11O2P/c14-16(15)9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)16/h1-8H,9H2,(H,14,15) |
Clave InChI |
RNEVSLVIPQIYAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=CC=CC=C3P1(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




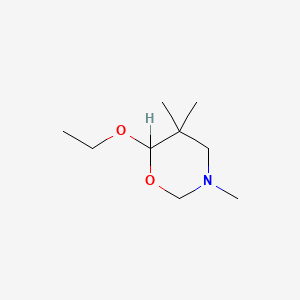
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)


![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)

